Product packaging for 4-Bromo-2-(methylsulfonyl)thiazole(Cat. No.:CAS No. 1209457-93-1)

4-Bromo-2-(methylsulfonyl)thiazole

Cat. No.: B1376783
CAS No.: 1209457-93-1
M. Wt: 242.1 g/mol
InChI Key: WYDMVBLJOSZWLJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry

The journey of thiazole chemistry began in the late 19th century, with the pioneering work of Hantzsch and Hofmann laying the foundational groundwork. eurekaselect.comijper.org The Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides, remains a widely utilized method for constructing the thiazole ring. ijper.orgresearchgate.net Over the decades, the field has witnessed significant expansion, driven by the discovery of naturally occurring thiazoles with potent biological activities, such as Vitamin B1 (Thiamine). eurekaselect.com This discovery spurred further research into the synthesis and application of thiazole derivatives, leading to the development of numerous synthetic methodologies and the incorporation of the thiazole moiety into a wide array of pharmaceuticals and industrial chemicals. nih.gov

Structural Significance of Thiazole Scaffolds in Modern Organic Synthesis

The thiazole ring is an essential building block in the development of new therapeutic agents. numberanalytics.combohrium.com Its presence in numerous clinically approved drugs, including the antiretroviral ritonavir (B1064) and the anti-inflammatory meloxicam, underscores its importance in medicinal chemistry. eurekaselect.combohrium.comresearchgate.net The structural features of the thiazole ring, such as its planarity, aromaticity, and the presence of heteroatoms, allow for diverse interactions with biological targets. numberanalytics.com The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions. Furthermore, the different positions on the thiazole ring can be functionalized to modulate the compound's physicochemical properties and biological activity. nih.gov

Overview of Halogenated and Sulfonyl-Substituted Thiazoles in Synthetic Methodologies

The introduction of halogen and sulfonyl groups onto the thiazole scaffold significantly enhances its synthetic versatility. Halogenated thiazoles, particularly bromo- and chloro-derivatives, are valuable intermediates in cross-coupling reactions. nih.gov These reactions, such as Suzuki, Heck, and Sonogashira couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. nih.govorganic-chemistry.orgmdpi.com The regioselective functionalization of polyhalogenated thiazoles is a key strategy for the synthesis of specifically substituted derivatives. nih.gov

The methylsulfonyl group (–SO2CH3) is a strong electron-withdrawing group that can activate the thiazole ring for nucleophilic aromatic substitution reactions. nih.gov This group also enhances the metabolic stability and polarity of molecules, which are desirable properties for drug candidates. The combination of a halogen atom and a sulfonyl group on the same thiazole ring, as in 4-Bromo-2-(methylsulfonyl)thiazole, creates a highly versatile building block for organic synthesis. nih.gov

Compound Profile: this compound

PropertyValue
IUPAC Name 4-bromo-2-(methylsulfonyl)-1,3-thiazole
CAS Number 1209457-93-1. sigmaaldrich.com
Molecular Formula C4H4BrNO2S2. sigmaaldrich.com
Molecular Weight 242.12 g/mol . sigmaaldrich.com
Appearance Not specified, likely a solid.
Synonyms 4-bromo-2-methylsulfonyl-1,3-thiazole, SCHEMBL20335418, AKOS015942583, MB13957, 4-BROMO-2-METHANESULFONYL-1,3-THIAZOLE, EN300-6934376. parchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrNO2S2 B1376783 4-Bromo-2-(methylsulfonyl)thiazole CAS No. 1209457-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methylsulfonyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-3(5)2-9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDMVBLJOSZWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Methylsulfonyl Thiazole and Analogues

Strategies for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is a critical step, with several classical and contemporary methods available to organic chemists.

Hantzsch Thiazole Synthesis and Contemporary Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.com This method traditionally involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comcutm.ac.in For the synthesis of analogs of 4-bromo-2-(methylsulfonyl)thiazole, a key precursor would be an appropriately substituted α-haloketone which reacts with a thioamide to form the thiazole ring.

Contemporary adaptations of the Hantzsch synthesis often focus on improving reaction conditions and expanding the substrate scope. For instance, multicomponent, one-pot procedures have been developed. These can involve the reaction of an α-bromoacetyl compound, thiourea (B124793), and a substituted benzaldehyde (B42025) in the presence of a reusable catalyst like silica-supported tungstosilisic acid, offering an environmentally benign route to highly substituted thiazoles. mdpi.com The reaction mechanism typically proceeds through the initial formation of an intermediate by the cyclocondensation of the α-bromoacetyl compound and thiourea, which then reacts with an aldehyde to furnish the final thiazole product. mdpi.com

The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. While reactions in neutral solvents typically yield 2-aminothiazoles, conducting the condensation under acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers. rsc.org

Cyclocondensation Reactions Involving α-Halocarbonyl Precursors and Thioamides/Thioureas

This class of reactions is closely related to the Hantzsch synthesis and represents a versatile approach to thiazole synthesis. A common strategy involves the reaction of 2-bromoacetophenones with thiourea or thioamides. nih.govorganic-chemistry.org This method allows for the direct incorporation of various substituents onto the thiazole ring based on the choice of the starting materials. For example, a series of thiazole-methylsulfonyl derivatives has been synthesized by reacting (4'-methylsulfonyl)acetophenone with thiosemicarbazide, followed by treatment with an appropriate 2-bromoacetophenone (B140003) derivative. nih.gov

The reaction conditions for these cyclocondensations can be varied. Solvent-free syntheses of 2-aminothiazoles have been achieved through the Hantzsch condensation of 2-bromoacetophenones with thiourea, proceeding rapidly and with a simple workup. organic-chemistry.org Microwave irradiation has also been employed to accelerate these reactions. organic-chemistry.org

Alternative Annulation Approaches for Substituted Thiazoles

Beyond the classical Hantzsch-type reactions, other annulation strategies provide access to substituted thiazoles. One such method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) to yield 5-arylthiazoles. organic-chemistry.org These can then be further functionalized at the 2-position. organic-chemistry.org

Another approach utilizes the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium(II) catalyst. organic-chemistry.org This reaction proceeds through a 3-sulfonyl-4-thiazoline intermediate, which then aromatizes to the corresponding 2,5-disubstituted thiazole. organic-chemistry.org Additionally, three-component reactions of enaminoesters, fluorodibromoiamides/ester, and sulfur can provide thiazoles through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org

Introduction of the Methylsulfonyl Group onto the Thiazole Ring

Once the thiazole core is established, the methylsulfonyl group can be introduced at the 2-position through several synthetic strategies.

Direct Sulfonylation Reactions on Thiazole Precursors

Direct C-H sulfonylation of thiazole N-oxides presents a modern and efficient method for installing a sulfonyl group at the C2 position. elsevierpure.com This protocol involves the O-activation of the thiazole N-oxide, followed by a nucleophilic addition of a sulfinate. elsevierpure.com This process leads to N(3)-deoxygenation and C(2)-sulfonylation, providing direct access to sulfonylated thiazole scaffolds without needing 2-halothiazole precursors. elsevierpure.com

Another direct approach involves the sulfonylation of a pre-formed 2-aminothiazole (B372263). nih.gov This can be achieved by reacting 2-aminothiazole with a sulfonyl chloride in the presence of a base like sodium acetate (B1210297). nih.gov The resulting N-sulfonylated intermediate can then be further modified if necessary. nih.gov

Oxidative Transformations of Thioether or Thiol Moieties to Sulfones

A common and reliable method for introducing a sulfonyl group is through the oxidation of a corresponding thioether (sulfide) or thiol. For the synthesis of this compound, a precursor such as 4-bromo-2-(methylthio)thiazole (B1285469) would be synthesized first. The synthesis of 4-bromo-2-methylthiazole, a related precursor, can be achieved by treating 2,4-dibromothiazole (B130268) with n-butyllithium followed by dimethyl sulfate. chemicalbook.com A similar strategy could be envisioned to introduce a methylthio group.

Once the 2-methylthio-4-bromothiazole is obtained, it can be oxidized to the desired 2-methylsulfonylthiazole. This oxidation is typically carried out using strong oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without over-oxidation or degradation of the thiazole ring. This two-step sequence of nucleophilic substitution to introduce the thioether followed by oxidation is a widely used strategy in the synthesis of sulfonyl-containing heterocycles.

Summary of Synthetic Approaches

The following table provides a summary of the key synthetic reactions discussed:

Reaction TypeReactantsProduct TypeReference(s)
Hantzsch Thiazole Synthesisα-Haloketone, ThioamideSubstituted Thiazole synarchive.comcutm.ac.in
Multi-component Hantzschα-Bromoacetyl compound, Thiourea, AldehydeSubstituted Thiazole mdpi.com
Cyclocondensation2-Bromoacetophenone, Thiourea/Thioamide2-Substituted Thiazole nih.govorganic-chemistry.org
Direct C-H SulfonylationThiazole N-Oxide, Sulfinate2-Sulfonylthiazole elsevierpure.com
N-Sulfonylation2-Aminothiazole, Sulfonyl ChlorideN-Sulfonylated 2-Aminothiazole nih.gov
Thioether Formation & Oxidation2,4-Dibromothiazole, n-BuLi, Dimethyl Sulfate; then Oxidation2-Methylsulfonyl-4-bromothiazole chemicalbook.com

Methylsulfonylation via Organometallic Intermediates

The introduction of a methylsulfonyl group at the C2 position of the thiazole ring can be effectively achieved through a two-step sequence involving the formation of a 2-methylthio-thiazole intermediate followed by its oxidation. This approach often utilizes organometallic intermediates to facilitate the initial C-S bond formation.

A common strategy begins with a pre-functionalized thiazole, such as 2,4-dibromothiazole. Regioselective metal-halogen exchange at the more reactive C2 position can be accomplished using an organolithium reagent like n-butyllithium at low temperatures. The resulting 2-lithio-4-bromothiazole intermediate is then quenched with an electrophilic sulfur source, such as dimethyl disulfide, to yield 4-bromo-2-(methylthio)thiazole.

The subsequent and crucial step is the oxidation of the sulfide (B99878) to the sulfone. This transformation is typically carried out using a strong oxidizing agent. A widely used and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org The reaction is generally performed in a chlorinated solvent, such as dichloromethane, and the progress can be monitored by standard chromatographic techniques. The use of a slight excess of m-CPBA ensures the complete conversion of the sulfide to the sulfone.

Table 1: Two-Step Methylsulfonylation of 4-Bromothiazole (B1332970)

StepReactantsReagentsProduct
1. Thiolation2,4-Dibromothiazole1. n-Butyllithium 2. Dimethyl disulfide4-Bromo-2-(methylthio)thiazole
2. Oxidation4-Bromo-2-(methylthio)thiazolemeta-Chloroperoxybenzoic acid (m-CPBA)This compound

Regioselective Bromination of the Thiazole Nucleus

The introduction of a bromine atom at a specific position on the thiazole ring is a critical step in the synthesis of this compound. The regioselectivity of this reaction is highly dependent on the chosen methodology and the existing substituents on the thiazole core.

Electrophilic Bromination Methodologies for Thiazole Systems

The thiazole ring is generally resistant to electrophilic substitution compared to other five-membered heterocycles like pyrrole (B145914) and furan. However, under specific conditions, direct bromination can be achieved. The position of substitution is influenced by the electronic nature of the substituents already present on the ring. For an unsubstituted thiazole, electrophilic attack is generally favored at the C5 position. When the C2 position is occupied by an electron-donating group, electrophilic substitution is strongly directed to the C5 position. Conversely, an electron-withdrawing group at C2 deactivates the ring towards electrophilic attack.

Directed Ortho-Metalation (DoM) Coupled Bromination Approaches

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. rochester.eduwikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. While the methylsulfonyl group is an electron-withdrawing group, the sulfonyl oxygen atoms can act as a DMG.

In the context of synthesizing this compound, if one were to start with 2-(methylsulfonyl)thiazole, a DoM approach could theoretically be employed. A strong lithium amide base, such as lithium diisopropylamide (LDA), could be used to deprotonate the C5 position, directed by the sulfonyl group. The resulting organolithium species can then be trapped with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS), to introduce the bromine atom at the C5 position. However, the acidity of the C5 proton in 2-(methylsulfonyl)thiazole would need to be sufficiently high for this approach to be viable.

Bromination Utilizing N-Halosuccinimides or Related Reagents

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the regioselective bromination of various organic compounds, including heterocycles. researchgate.net It is a source of electrophilic bromine and offers milder reaction conditions compared to elemental bromine. The bromination of thiazole derivatives with NBS can be influenced by the solvent and the presence of radical initiators or acids. For the synthesis of this compound, direct bromination of 2-(methylsulfonyl)thiazole with NBS would be expected to occur at the C5 position, which is the most electron-rich carbon. However, a more common and controlled approach involves the bromination of a precursor. For instance, if 2-methylthiazole (B1294427) is brominated with NBS, substitution will preferentially occur at the C5 position. Subsequent oxidation of the methyl group to a methylsulfonyl group would then yield the desired product.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached from both convergent and divergent strategic standpoints.

A convergent synthesis involves the assembly of the target molecule from several independently prepared fragments. The classic Hantzsch thiazole synthesis is a prime example of a convergent approach. wikipedia.orgasianpubs.orgmdpi.comrsc.org In this context, one could envision the reaction of a thioamide containing the methylsulfonyl group with an α-halocarbonyl compound that already possesses the bromine atom at the required position. For example, the reaction of methylsulfonylthioacetamide with a 1,2-dihaloethanone derivative could potentially lead to the formation of the 4-bromothiazole ring with the methylsulfonyl group already installed at C2. The challenge in this approach lies in the synthesis and stability of the required starting materials.

Table 2: Convergent Hantzsch-type Synthesis

Fragment 1Fragment 2Product
Methylsulfonylthioamideα,β-DihaloethanoneThis compound

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of target molecules. A highly practical divergent route to this compound begins with 2,4-dibromothiazole. sigmaaldrich.com This readily available starting material allows for selective functionalization at either the C2 or C4 position. As previously mentioned in section 2.2.3, a regioselective metal-halogen exchange at the C2 position, followed by reaction with dimethyl disulfide, provides 4-bromo-2-(methylthio)thiazole. This intermediate can then be oxidized to the final product. This divergent strategy offers flexibility, as the 2-lithio-4-bromothiazole intermediate could be reacted with a variety of other electrophiles to generate a library of 2-substituted-4-bromothiazoles.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety. researchgate.net Several aspects of the synthesis of this compound can be optimized according to these principles.

The use of hazardous reagents and solvents is a key consideration. Traditional bromination methods often employ elemental bromine, which is highly toxic and corrosive. The use of NBS as a brominating agent is a greener alternative. Furthermore, the development of catalytic bromination methods that utilize a catalytic amount of a bromide source and an in-situ generated oxidizing agent is an active area of research. nih.govacs.org

Solvent choice is another critical factor. Many of the described reactions utilize chlorinated or ethereal solvents. The exploration of more benign solvents, such as water, ethanol, or deep eutectic solvents, is a key goal of green chemistry. mdpi.com For instance, some Hantzsch thiazole syntheses have been successfully carried out in aqueous media or under solvent-free conditions. mdpi.com

Energy efficiency can be improved by employing alternative heating methods. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of various thiazole derivatives. nih.gov This technique can be applied to steps such as the Hantzsch cyclization or the oxidation of the thioether.

The use of recyclable catalysts is another cornerstone of green chemistry. For thiazole synthesis, various solid-supported catalysts, including silica-supported acids and metal nanoparticles, have been developed. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Methylsulfonyl Thiazole

Reactivity of the Bromine Substituent

The bromine atom at the C4 position of the thiazole (B1198619) ring is a versatile handle for a variety of chemical transformations. Its reactivity is modulated by the electron-deficient nature of the thiazole ring, which is further enhanced by the C2-methylsulfonyl group.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In 4-bromo-2-(methylsulfonyl)thiazole, the potent electron-withdrawing methylsulfonyl group at the C2 position, along with the inherent electron-deficient character of the thiazole ring, activates the C4 position for nucleophilic attack. This reaction generally proceeds via an addition-elimination mechanism. rsc.org

The mechanism involves the attack of a nucleophile on the electron-poor carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by resonance, with the negative charge delocalized over the thiazole ring and the sulfonyl group. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The rate of this reaction is typically dependent on the formation of the Meisenheimer complex. masterorganicchemistry.com

Studies on related halogenated heterocycles, such as 2,4-dichloroquinazolines and halogenoimidazoles, have demonstrated that positions analogous to C4 on the thiazole ring are highly susceptible to regioselective nucleophilic attack. lookchem.comrsc.org For instance, the reaction of 1-protected 2,4,5-tribromoimidazole (B189480) with various nucleophiles results in the specific displacement of the C2-bromine, while in 5-bromo-4-nitroimidazoles, the bromine at the C5 position is displaced, highlighting the influence of substituents on reactivity. rsc.org In the case of this compound, the combined electronic effects strongly favor nucleophilic substitution at the C4 position.

Metal-catalyzed cross-coupling reactions provide a powerful toolkit for forming new bonds at the C4 position by replacing the bromine atom.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron species and a halide, is highly effective for 4-bromothiazole (B1332970) derivatives. nih.gov Research has shown that 4-bromo-2-ketothiazoles can undergo palladium-catalyzed borylation, followed by a Suzuki cross-coupling with various haloheteroaromatics. nih.govresearchgate.net This two-step, one-pot sequence, often referred to as the Miyaura Borylation-Suzuki Coupling (BSC) process, is a versatile strategy. rsc.org Typical conditions involve a palladium catalyst, such as Pd(OAc)2 or Pd(PPh3)4, paired with specialized phosphine (B1218219) ligands like Cy-JohnPhos or XPhos, and a base like potassium phosphate (B84403) (K3PO4) or potassium acetate (B1210297) (KOAc). nih.govrsc.org These reactions facilitate the synthesis of complex bi-heterocyclic structures, such as the core of thiopeptide antibiotics. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of 4-Bromothiazole Derivatives
SubstrateCoupling PartnerCatalyst SystemBaseSolventYieldReference
4-Bromo-2-ketothiazolePyridyl HalidePd(OAc)2 / Cy-JohnPhosK3PO41,4-DioxaneGood nih.gov
4-Bromo-2,4'-bithiazole2-ChloropyridinePd(OAc)2 / dppfK3PO41,4-Dioxane/H2OModerate rsc.org
2'-Bromo-2-aryl benzothiazoleArylboronic AcidPd2(dba)3 (ligand-free)Na2CO31,4-Dioxane/H2OExcellent (up to 99%) nih.gov

Heck Reaction: The Heck reaction couples aryl halides with alkenes under palladium catalysis to form substituted alkenes. organic-chemistry.orgwikipedia.org While aryl bromides can be challenging substrates due to potential side reactions like dehalogenation, the reaction is widely used in fine chemical synthesis. beilstein-journals.org The process typically employs a palladium catalyst (e.g., Pd(OAc)2), often with a phosphine ligand, and a base. The reaction of this compound with various alkenes would be expected to proceed under standard Heck conditions to yield 4-vinylthiazole derivatives. Mechanistically, the process involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to release the product and regenerate the catalyst. wikipedia.org

Sonogashira Reaction: The Sonogashira reaction is a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, typically using a copper(I) co-catalyst. researchgate.net This method is well-suited for creating C(sp2)-C(sp) bonds. Studies on the closely related compound, 4-bromo-2-methylthiazole, demonstrate its successful use as a partner in Sonogashira couplings. researchgate.net Furthermore, the Sonogashira protocol has been effectively applied to various 2-substituted 4-bromothiazoles for alkynyl-debromination. researchgate.netnih.gov The reaction conditions generally involve a palladium complex (e.g., Pd(PPh3)2Cl2), a copper salt like CuI, and an amine base such as triethylamine (B128534) (TEA) in a suitable solvent. nih.gov

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com This reaction is known for its high functional group tolerance and effectiveness. Both 2- and 4-bromothiazoles have been shown to be viable substrates in Negishi couplings, reacting with organozinc reagents to form C-C bonds in excellent yields. nih.gov The reaction is particularly valuable as it allows for the coupling of sp3, sp2, and sp hybridized carbon atoms. wikipedia.org For instance, regioselective Negishi coupling on 2,4-dibromothiazole (B130268) occurs preferentially at the more electron-deficient 2-position, leaving the 4-bromo group intact for subsequent reactions, which confirms the reactivity of the C4-bromo position in this transformation. researchgate.netnih.gov

C-S Bond Formation: The bromine at C4 can also be substituted to form a carbon-sulfur bond. Copper-catalyzed cross-coupling reactions between aryl bromides and thiols provide a direct route to aryl sulfides. For example, the reaction of 2-(4-bromophenyl)-benzothiazole with various thiols using a copper(I) iodide (CuI) catalyst and a base like potassium carbonate (K2CO3) under microwave irradiation affords the corresponding thioethers in good yields. This methodology is applicable to the synthesis of 4-(alkylthio)- or 4-(arylthio)-2-(methylsulfonyl)thiazole.

The bromine atom can be selectively removed through reductive dehalogenation. This transformation is useful for introducing a hydrogen atom after the bromo group has served its purpose as a directing or activating group. Aryl bromides are typically reduced more readily than the corresponding chlorides. organic-chemistry.orgresearchgate.net Common methods include catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under neutral conditions. organic-chemistry.org Another effective system for the debromination of functionalized aromatic derivatives involves using sodium borohydride (B1222165) (NaBH4) as a mild hydride source in the presence of a palladium catalyst. nih.govvt.edu These reductions can often be performed with high chemoselectivity, leaving other functional groups such as esters, ketones, or even nitro groups intact. lookchem.comorganic-chemistry.org

Reactivity of the Methylsulfonyl Group

The methylsulfonyl (–SO2CH3) group is a strong electron-withdrawing group that significantly influences the reactivity of the thiazole ring. It primarily functions as an activating group for nucleophilic substitution on the ring and can also act as a leaving group itself under certain conditions.

Direct nucleophilic attack on the sulfur atom of an aryl sulfone is a possible but less common reaction pathway compared to its role as an activating or leaving group. The sulfur atom in the methylsulfonyl group is highly electrophilic due to the two attached oxygen atoms. A potent nucleophile could theoretically attack this sulfur center, potentially leading to the cleavage of the sulfur-carbon bond (either S-Cthiazole or S-CH3). However, such sulfonyl transfer reactions are often competitive with other processes. For instance, in the context of this compound, a nucleophile is more likely to attack the electron-deficient C4 or C5 positions of the thiazole ring. In related sulfonate esters, unwanted sulfur-oxygen bond scission can compete with the desired SN2 reaction at the alkyl carbon, highlighting the electrophilicity of the sulfur center. nih.gov

The methylsulfonyl group can function as an effective leaving group in nucleophilic aromatic substitution reactions, particularly when attached to an electron-deficient heterocyclic ring. rsc.orgrsc.org Its strong electron-withdrawing nature makes the carbon atom to which it is attached (C2 of the thiazole) highly electrophilic and thus susceptible to nucleophilic attack.

A definitive study demonstrated that the methylsulfonyl group on a pyrimidine (B1678525) ring, which is electronically analogous to the thiazole system, acts as a leaving group when reacted with phenoxide and thiophenoxide nucleophiles. rsc.orgresearchgate.net The reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with a thiophenoxide nucleophile at room temperature resulted in the selective displacement of the methylsulfonyl group in high yield, confirming its high reactivity as a leaving group. rsc.org This indicates that under appropriate conditions, a nucleophile can attack the C2 position of this compound, leading to the displacement of the methylsulfone anion (CH3SO2-) and the formation of a new bond at the C2 position. This reactivity provides a synthetic route to 2,4-disubstituted thiazoles that is complementary to pathways involving the C4-bromo position.

Potential for α-Hydroxyl/α-Halogenation Reactions Adjacent to Sulfonyl

The methylsulfonyl group (-SO₂CH₃) significantly influences the reactivity of the adjacent methyl protons. The strong electron-withdrawing nature of the sulfonyl group increases the acidity of these α-protons, making them susceptible to deprotonation by a suitable base. This anion formation is a key step for subsequent reactions such as hydroxylation and halogenation.

α-Halogenation: The α-halogenation of alkyl sulfones can be achieved under basic conditions. For instance, alkyl phenyl sulfones are known to undergo α-chlorination with carbon tetrachloride and α-bromination with bromotrichloromethane (B165885) in the presence of potassium hydroxide (B78521) in tert-butanol. This reaction is believed to proceed through a radical-anion radical pair mechanism. It is plausible that this compound could undergo similar α-halogenation reactions on the methyl group. The enhanced acidity of the α-protons in benzyl (B1604629) phenyl sulfone facilitates sequential halogenation, suggesting that mono- or di-halogenation of the methyl group in this compound could be possible.

α-Hydroxylation: While direct α-hydroxylation might be challenging, the formation of an α-anion provides a pathway to introduce a hydroxyl group. This could potentially be achieved through oxidation of the α-carbanion with an appropriate oxygen source, such as molecular oxygen followed by reduction, or by reaction with an electrophilic oxygen transfer reagent. For example, in the absence of a halogenating agent, the α-anions of alkyl aryl sulfones can react with atmospheric oxygen, leading to oxidative cleavage and the formation of arenesulfonyl alcohols.

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is electron-deficient due to the presence of the nitrogen atom and the strongly deactivating methylsulfonyl group at the C2 position. The bromine atom at C4 also influences the ring's reactivity through both inductive electron withdrawal and potential participation in substitution reactions.

In general, electrophilic aromatic substitution on the thiazole ring preferentially occurs at the C5 position, which is the most electron-rich position. However, the presence of the powerful electron-withdrawing methylsulfonyl group at C2 and the bromine at C4 significantly deactivates the ring towards electrophilic attack. The sulfonyl group, being a meta-director in benzene (B151609) chemistry, would direct incoming electrophiles away from the adjacent positions. In the context of the thiazole ring, this deactivation would make electrophilic substitution at the C5 position considerably more difficult compared to unsubstituted or activated thiazoles. Reactions such as nitration or sulfonation would likely require harsh conditions. masterorganicchemistry.comlumenlearning.commasterorganicchemistry.comlibretexts.org

The electron-deficient nature of the thiazole ring in this compound makes it a candidate for nucleophilic aromatic substitution (SNAr). The most likely sites for nucleophilic attack are the carbon atoms bearing the leaving groups, C2 and C4.

Attack at C2: The methylsulfonyl group is a potent activating group for nucleophilic substitution and can act as a leaving group. Nucleophilic attack at the C2 position would be facilitated by the ability of the sulfone to stabilize the negative charge in the Meisenheimer-like intermediate.

Attack at C4: The bromine atom at C4 is a good leaving group. The reactivity of 4-halogenothiazoles towards nucleophiles has been reported, with substitution occurring via an addition-elimination mechanism. rsc.org The relative reactivity of the C2-sulfonyl and C4-bromo groups towards a given nucleophile would depend on the specific reaction conditions, including the nature of the nucleophile, solvent, and any catalysts present. rsc.org In some cases, a "halogen dance" rearrangement, where a bromo substituent migrates to an adjacent deprotonated carbon, has been observed in substituted bromothiazoles under the influence of a strong base. nih.gov

As discussed in section 3.2.3, the protons on the methyl group adjacent to the sulfonyl group are acidic and can be removed by a strong base. The proton at the C5 position of the thiazole ring is also known to be acidic, and its acidity is enhanced by the presence of electron-withdrawing groups. In this compound, the combined electron-withdrawing effects of the C2-sulfonyl group and the C4-bromo atom would significantly increase the acidity of the C5-H proton. Deprotonation at this position with a strong base, such as an organolithium reagent, would generate a nucleophilic center at C5, which could then be reacted with various electrophiles.

Cycloaddition Reactions (e.g., [4+2], [3+2] cycloadditions)

Thiazoles can participate in cycloaddition reactions, although their aromatic character often necessitates high temperatures or the presence of activating groups.

[4+2] Cycloadditions (Diels-Alder Reactions): Thiazoles can act as dienes in Diels-Alder reactions. The presence of an electron-donating group, such as an amino group at the 2-position, has been shown to facilitate these reactions even under mild conditions. nih.gov Conversely, the electron-withdrawing methylsulfonyl group in this compound would make the thiazole a less effective diene. It might, however, act as a dienophile if a sufficiently electron-rich diene is used, although this reactivity is less common for thiazoles.

[3+2] Cycloadditions: Thiazolium salts can form azomethine ylides that undergo [3+2] cycloaddition reactions with various dipolarophiles. rsc.org While this compound is not a pre-formed thiazolium salt, its reaction with an alkylating agent could generate a thiazolium intermediate capable of participating in such cycloadditions. The electron-deficient nature of the thiazole ring in the target molecule could also make it a potential dipolarophile in reactions with 1,3-dipoles.

Oxidation and Reduction Pathways of the Thiazole Ring

The thiazole ring can undergo both oxidation and reduction, with the outcome depending on the reagents and the substituents present.

Oxidation: Oxidation of thiazoles can lead to the formation of N-oxides or non-aromatic sulfoxides/sulfones at the sulfur atom. The presence of the already oxidized sulfur in the methylsulfonyl group means that oxidation would likely occur at the ring nitrogen or sulfur. Oxidation of the ring sulfur to a sulfoxide (B87167) or sulfone would disrupt the aromaticity of the ring.

Reduction: The thiazole ring is generally resistant to reduction. However, strong reducing agents or catalytic hydrogenation can lead to ring cleavage. For example, reduction with Raney nickel often results in desulfurization and opening of the thiazole ring. The bromo substituent at C4 could also be susceptible to reduction, for example, via catalytic hydrogenation or treatment with certain metals.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Methylsulfonyl Thiazole

Mass Spectrometry (MS) Techniques

Ionization Methods (e.g., Electrospray Ionization (ESI-MS), Electron Impact (EI-MS))

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. The choice of ionization method is critical for analyzing 4-bromo-2-(methylsulfonyl)thiazole.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique suitable for polar, thermally labile molecules. For this compound (C₄H₄BrNO₂S₂), with a molecular weight of approximately 242.11 g/mol , ESI-MS in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This technique is particularly useful for confirming the molecular mass without inducing significant fragmentation. nih.gov

Electron Impact (EI-MS): EI is a high-energy ionization method that bombards the molecule with electrons, causing ionization and extensive fragmentation. This technique provides a "fingerprint" mass spectrum with numerous fragment ions that can be used to deduce the molecule's structure. For this compound, the molecular ion peak [M]⁺• would be observed, again with the characteristic bromine isotopic pattern. The high energy of EI would likely lead to the cleavage of the relatively weak C-S and S-C bonds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of ions by isolating a specific precursor ion and inducing its fragmentation to produce a spectrum of product ions. nih.gov This method allows for the detailed mapping of fragmentation pathways. nih.gov

For the [M+H]⁺ ion of this compound, a plausible fragmentation pathway could involve the neutral loss of sulfur dioxide (SO₂, 64 Da) from the methylsulfonyl group, a common fragmentation pattern for sulfones. Another likely fragmentation would be the cleavage of the bond between the thiazole (B1198619) ring and the sulfonyl group, leading to the loss of the methylsulfonyl radical (•SO₂CH₃) or related species. The bromine atom and the thiazole ring are relatively stable and would likely be observed in the higher mass fragments.

A systematic analysis of the product ions generated in an MS/MS experiment would allow for the reconstruction of the molecule's connectivity. For instance, observing a fragment corresponding to the brominated thiazole ring would confirm the location of the bromine atom on the heterocyclic core.

Precursor Ion (m/z) Proposed Neutral Loss Proposed Product Ion (m/z) Structural Fragment
[M+H]⁺ (²⁴¹/²⁴³)SO₂ (64 Da)177/179[C₄H₅BrN₂S]⁺
[M+H]⁺ (²⁴¹/²⁴³)•SO₂CH₃ (79 Da)162/164[C₄H₃BrNS]⁺
[M+H]⁺ (²⁴¹/²⁴³)CH₃• (15 Da)226/228[C₃H₁BrNO₂S₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl group and the thiazole ring.

Sulfonyl (SO₂) Group: This group gives rise to two strong and distinct stretching vibrations. The asymmetric stretching (νas(SO₂)) typically appears in the range of 1350-1300 cm⁻¹, and the symmetric stretching (νs(SO₂)) is found in the 1160-1120 cm⁻¹ region.

Thiazole Ring: The C=N stretching vibration of the thiazole ring is expected to appear around 1650-1550 cm⁻¹. C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. The C-S stretching vibrations are typically weaker and appear in the fingerprint region (below 1500 cm⁻¹).

C-Br Bond: The stretching vibration for the carbon-bromine bond is typically found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch1350 - 1300
Sulfonyl (SO₂)Symmetric Stretch1160 - 1120
Thiazole (C=N)Stretch1650 - 1550
Aromatic C-HStretch> 3000
C-BrStretch600 - 500

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

To perform SC-XRD, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the electron density map of the molecule, from which the atomic positions can be derived. This analysis would provide definitive confirmation of the compound's structure, including the connectivity of the atoms and the precise geometry of the thiazole ring and the methylsulfonyl group. Studies on similar brominated thiazole derivatives have successfully used this technique to elucidate their structures. st-andrews.ac.ukresearchgate.net

The SC-XRD data would reveal the preferred conformation of the molecule in the solid state. This includes the rotational orientation of the methylsulfonyl group relative to the thiazole ring. Furthermore, this technique is invaluable for identifying and characterizing non-covalent intermolecular interactions that govern the crystal packing. For this compound, several types of interactions could be anticipated:

Halogen Bonding: The bromine atom, having an electropositive region (σ-hole), could engage in halogen bonding with electronegative atoms like the oxygen atoms of the sulfonyl group or the nitrogen atom of the thiazole ring of a neighboring molecule. st-andrews.ac.uk

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the thiazole and methyl C-H groups as donors and the sulfonyl oxygen or thiazole nitrogen atoms as acceptors could play a role in the crystal structure.

π-π Stacking: The electron-rich thiazole rings of adjacent molecules could stack on top of each other, contributing to the stability of the crystal lattice.

Other Advanced Characterization Techniques

While comprehensive spectroscopic data specifically for this compound is not extensively detailed in publicly available literature, a robust structural elucidation can be inferred from the analysis of its constituent functional groups using advanced techniques such as Raman and UV-Vis spectroscopy. These methods provide valuable insights into the vibrational modes of chemical bonds and the electronic transitions within the molecule, respectively.

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a particular compound. Although an experimental Raman spectrum for this compound has not been reported in the reviewed literature, the expected characteristic peaks can be predicted based on the vibrational modes of its primary structural components: the thiazole ring, the methylsulfonyl group, and the carbon-bromine bond.

The thiazole ring is expected to exhibit several characteristic Raman bands. Vibrations of the C=C and C=N bonds within the heterocyclic ring typically appear in the 1400-1600 cm⁻¹ region scialert.net. The C-S stretching vibrations of the thiazole moiety are also a key indicator, often found in the 630-790 cm⁻¹ range horiba.com.

The methylsulfonyl group (-SO₂CH₃) has strong, characteristic vibrational modes. The symmetric and asymmetric stretching vibrations of the S=O bonds are prominent features in Raman spectra and are generally observed in the 1100-1200 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively uci.edu.

The carbon-bromine (C-Br) bond also produces a characteristic Raman signal. The C-Br stretching vibration is typically strong and appears in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹ horiba.comaps.org. The exact position can be influenced by the nature of the carbon atom it is attached to (in this case, an sp²-hybridized carbon of the thiazole ring).

Based on these assignments for analogous structures and functional groups, a predicted Raman spectrum for this compound would exhibit the key vibrational modes summarized in the table below.

Table 1: Predicted Characteristic Raman Shifts for this compound
Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity
Thiazole RingC=C and C=N Stretching1400 - 1600Moderate to Strong
Thiazole RingRing Breathing/Stretching~1000Strong
Thiazole RingC-S Stretching630 - 790Moderate
Methylsulfonyl GroupAsymmetric S=O Stretching1300 - 1400Moderate
Methylsulfonyl GroupSymmetric S=O Stretching1100 - 1200Moderate
Carbon-Bromine BondC-Br Stretching500 - 700Strong

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The absorption spectrum provides information about the electronic structure, particularly the presence of chromophores (light-absorbing groups). For organic molecules, the most significant electronic transitions are typically n → π* and π → π* shu.ac.ukpharmatutor.org.

In the case of this compound, the primary chromophore is the substituted thiazole ring. The π-electron system of the thiazole ring is expected to give rise to π → π* transitions. These transitions are generally of high intensity shu.ac.uk. The presence of the bromine atom and the methylsulfonyl group as substituents on the thiazole ring can influence the position and intensity of these absorption bands.

The methylsulfonyl group, being a sulfone, generally does not exhibit strong absorption in the near-UV region as it lacks π electrons sielc.comacs.org. However, its strong electron-withdrawing nature can affect the electronic distribution within the thiazole ring, potentially causing a shift in the absorption maxima.

The non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring could potentially undergo n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions shu.ac.ukpharmatutor.org.

While a specific experimental UV-Vis spectrum for this compound is not available, the expected electronic transitions are summarized in the table below. The exact λmax (wavelength of maximum absorbance) would need to be determined experimentally.

Table 2: Predicted Electronic Transitions for this compound
Transition TypeAssociated Functional GroupExpected Wavelength RegionExpected Molar Absorptivity (ε)
π → πThiazole Ring π-systemNear-UV (~200-300 nm)High (1,000 - 10,000 L mol⁻¹ cm⁻¹)
n → πThiazole Ring Heteroatoms (N, S)Near-UV or Visible (>250 nm)Low (10 - 100 L mol⁻¹ cm⁻¹)

The precise absorption maxima and molar absorptivity values are sensitive to the solvent used for analysis, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Computational and Theoretical Investigations on 4 Bromo 2 Methylsulfonyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 4-bromo-2-(methylsulfonyl)thiazole, a typical DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be the first step in a theoretical investigation.

Electronic Structure and Geometry Optimization: The primary goal of geometry optimization is to find the most stable three-dimensional arrangement of atoms—the structure with the lowest possible ground state energy. stackexchange.com The process systematically adjusts the positions of the atoms until the forces on each atom are minimized. This calculation yields crucial data on the molecule's bond lengths, bond angles, and dihedral angles. For this compound, this would precisely define the spatial relationship between the thiazole (B1198619) ring and the methylsulfonyl group.

Table 1: Representative Data from DFT Geometry Optimization. Note: These values are illustrative examples of the type of data generated and are not experimental results for this compound.

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value (Exemplary)
Bond Length C4 Br 1.88 Å
Bond Length S1 C2 1.75 Å
Bond Length C2 S(sulfonyl) 1.77 Å
Bond Angle C5 C4 Br 128.5°
Bond Angle N3 C2 S(sulfonyl) 121.0°

| Dihedral Angle | N3 | C2 | S(sulfonyl) | O | 45.0° |

Vibrational Frequencies: Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation determines the fundamental modes of vibration for the molecule. acs.orgaip.org The results serve two purposes: first, they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, they predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the S=O bonds in the sulfonyl group or the C-Br bond, and the bending modes of the thiazole ring. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), offer higher accuracy for certain molecular properties. wikipedia.orgaps.orgrsc.org

For this compound, these high-level calculations would be employed to obtain benchmark values for:

Electron Correlation Energy: Providing a more accurate total energy than standard DFT.

Dipole Moment and Polarizability: Precisely calculating how the molecule's electron cloud responds to an external electric field.

Thermochemical Data: Obtaining highly accurate enthalpies of formation and atomization energies.

These methods are crucial for validating the results from more cost-effective DFT calculations and for applications where high precision is paramount. ynu.edu.cn

The data from DFT calculations can be used to predict the chemical reactivity of this compound. elsevierpure.com

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map plotted on the molecule's electron density surface. ymerdigital.com It visualizes the electrostatic potential, revealing electron-rich regions (typically colored red or yellow) that are susceptible to electrophilic attack, and electron-poor regions (colored blue) that are prone to nucleophilic attack. For this molecule, negative potential would be expected around the sulfonyl oxygen atoms and the thiazole nitrogen atom, while positive potential would be located around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs) and Reactivity Indices: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.

Fukui Functions: The Fukui function is a more sophisticated local reactivity descriptor that quantifies the change in electron density at a specific atomic site when an electron is added or removed. scm.comscm.com It provides a numerical index for each atom's susceptibility to attack:

f+ (Nucleophilic Attack): A high value indicates the atom is a likely site for a nucleophile to attack.

f- (Electrophilic Attack): A high value indicates the atom is a likely site for an electrophile to attack.

This analysis would precisely identify which atoms on the thiazole ring and sulfonyl group are the most reactive. ymerdigital.com

Table 2: Condensed Fukui Function Indices (Illustrative). Note: These values are hypothetical examples used to demonstrate the output of the analysis.

Atom f+ (for Nucleophilic Attack) f- (for Electrophilic Attack)
N3 0.08 0.15
C2 0.14 0.05
C4 0.12 0.09
C5 0.10 0.11

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of this compound. acs.orgtandfonline.com

While the thiazole ring is a rigid planar structure, the single bonds connecting it to the methylsulfonyl group allow for rotation. This rotation gives rise to different spatial arrangements, or conformations. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. nih.govnih.govacs.org By simulating the molecule's motion over nanoseconds or longer, researchers can determine the preferred orientation of the sulfonyl group relative to the ring, which can influence how the molecule interacts with its environment. mdpi.com

MD simulations are exceptionally well-suited for studying how molecules interact with each other. acs.orgk-state.edu A simulation box containing many molecules of this compound, along with solvent molecules (like water or DMSO), can be constructed to model its behavior in solution. nih.gov

This approach allows for the investigation of:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Intermolecular Forces: Identifying and quantifying the dominant interactions, such as dipole-dipole forces between the polar sulfonyl groups and the thiazole rings.

Solid-State Packing: Simulating the crystalline state to predict how the molecules would arrange themselves, which is governed by optimizing intermolecular contacts to achieve the most stable lattice. dovepress.com

These simulations are critical for understanding the compound's physical properties, such as solubility and melting point, and how it behaves in a biological or material context.

Analysis of Electronic Properties

The electronic properties of this compound are significantly influenced by the presence of two potent electron-withdrawing groups: the bromo substituent at the 4-position and the methylsulfonyl group at the 2-position. These substituents modulate the electron density distribution across the thiazole ring, which in turn governs the molecule's reactivity and intermolecular interactions. Computational and theoretical investigations provide valuable insights into these properties at a molecular level.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

For this compound, both the bromo and methylsulfonyl groups are expected to lower the energies of both the HOMO and LUMO. Electron-withdrawing groups stabilize the molecule by pulling electron density away from the thiazole ring. This stabilization effect is more pronounced on the LUMO than the HOMO, leading to a decrease in the HOMO-LUMO energy gap. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more chemically reactive. asianpubs.org

The HOMO is likely to be localized over the thiazole ring, with significant contributions from the sulfur and nitrogen atoms, as well as the bromine atom. The LUMO, on the other hand, is expected to be distributed over the entire molecule, with a significant concentration around the electron-deficient carbon atoms of the thiazole ring and the sulfonyl group. The presence of the methylsulfonyl group, a strong electron-withdrawing entity, is anticipated to significantly lower the LUMO energy, making the molecule a good electron acceptor.

Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound.
ParameterPredicted Value (eV)Implication
HOMO EnergyLowReduced electron-donating ability
LUMO EnergyVery LowEnhanced electron-accepting ability
HOMO-LUMO Gap (ΔE)Relatively SmallHigher chemical reactivity and polarizability

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals.

In this compound, the NBO analysis would reveal significant delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms of the thiazole ring towards the antibonding orbitals of the neighboring atoms. The strong electron-withdrawing nature of the methylsulfonyl and bromo groups would induce a significant positive charge on the carbon atoms of the thiazole ring.

The hybridization of the atoms in the thiazole ring is expected to be predominantly sp², consistent with its aromatic character. The sulfur atom in the methylsulfonyl group will exhibit a hybridization close to sp³, forming tetrahedral bonds with two oxygen atoms, a methyl group, and the thiazole ring. The NBO analysis would also quantify the polarization of the C-Br, C-S, and S=O bonds, showing a significant shift of electron density towards the more electronegative bromine and oxygen atoms.

Table 2: Predicted NBO Analysis Parameters for Key Bonds in this compound.
BondPredicted PolarizationPredicted Hybridization
C4-BrHighly polarized towards BrC(sp²) - Br(p)
C2-S(sulfonyl)Polarized towards SC(sp²) - S(sp³)
S(sulfonyl)=OHighly polarized towards OS(sp³) - O(p)

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Red regions indicate a negative potential (electron-rich areas), while blue regions represent a positive potential (electron-poor areas). Green and yellow areas correspond to intermediate potentials.

For this compound, the MEP map is expected to show a highly polarized charge distribution. The most negative potential (red) would be located around the oxygen atoms of the methylsulfonyl group, due to their high electronegativity and the presence of lone pairs. The nitrogen atom of the thiazole ring would also exhibit a region of negative potential.

Conversely, the regions of most positive potential (blue) are anticipated to be around the hydrogen atoms of the methyl group and in the vicinity of the sulfur atom of the sulfonyl group, as well as the carbon atom attached to the bromine. The thiazole ring protons would also show a degree of positive potential. This charge distribution suggests that the oxygen atoms are susceptible to electrophilic attack, while the electron-deficient regions of the molecule are prone to nucleophilic attack.

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational prediction of NMR chemical shifts (δ) and coupling constants (J) can provide valuable support in assigning experimental spectra.

For this compound, the single proton on the thiazole ring (H5) is expected to have a chemical shift in the downfield region of the ¹H NMR spectrum. The presence of two strong electron-withdrawing groups on the thiazole ring would significantly deshield this proton. Based on data for similar substituted thiazoles, the chemical shift of H5 can be predicted to be in the range of 8.0-8.5 ppm. The protons of the methyl group in the methylsulfonyl substituent would appear as a singlet further upfield, likely in the range of 3.0-3.5 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the thiazole ring will be significantly affected by the substituents. The carbon atom attached to the bromine (C4) and the carbon atom attached to the methylsulfonyl group (C2) are expected to be highly deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
AtomPredicted Chemical Shift (ppm)
H5 (thiazole)8.0 - 8.5
-CH₃ (methylsulfonyl)3.0 - 3.5
C2 (thiazole)>160
C4 (thiazole)>130
C5 (thiazole)~125

Simulation of IR and Raman Spectra

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational simulations of these spectra can help in the assignment of experimental vibrational bands.

The simulated IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the thiazole ring and the methylsulfonyl group. The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected to appear as strong bands in the IR spectrum, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-Br stretching vibration would likely appear at lower frequencies, in the range of 600-500 cm⁻¹.

The thiazole ring vibrations, including C=N and C=C stretching, would be observed in the fingerprint region of the spectrum (1600-1400 cm⁻¹). The C-H stretching vibration of the thiazole proton would appear around 3100 cm⁻¹.

Table 4: Predicted Characteristic IR and Raman Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
S=O asymmetric stretch1350 - 1300Strong
S=O symmetric stretch1160 - 1120Strong
Thiazole ring stretching1600 - 1400Medium
C-H stretch (thiazole)~3100Medium
C-Br stretch600 - 500Medium

Theoretical Studies of Reaction Pathways and Transition States

The study of reaction pathways and transition states is a cornerstone of computational chemistry, enabling the elucidation of detailed reaction mechanisms. Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to map the potential energy surface of a reaction, identifying the most energetically favorable route from reactants to products. physchemres.orgmdpi.com These calculations can reveal the structures of fleeting intermediates and high-energy transition states that are often impossible to observe experimentally.

For this compound, a key area of interest is its participation in cross-coupling reactions, where the bromine atom is substituted. Theoretical studies can model the entire catalytic cycle for reactions such as Suzuki, Heck, or Negishi couplings. By calculating the energy of each elementary step (e.g., oxidative addition, transmetalation, reductive elimination), a comprehensive energy profile can be constructed. This profile highlights the rate-determining step of the reaction and provides a quantitative understanding of the reaction kinetics. physchemres.org

An energy profile charts the change in potential energy as a reaction progresses. For a hypothetical palladium-catalyzed Suzuki cross-coupling reaction involving this compound and a generic boronic acid, DFT calculations can determine the relative energies of all species involved in the catalytic cycle.

The process begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium catalyst. This is followed by transmetalation with the boronic acid derivative and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. Each of these steps proceeds through a specific transition state, which represents the energy maximum along the reaction coordinate for that step.

Table 1: Illustrative Energy Profile for a Hypothetical Suzuki Coupling Reaction Calculated relative energies for key species in the catalytic cycle of this compound with a generic arylboronic acid, demonstrating a plausible reaction pathway. Energies are hypothetical and for illustrative purposes.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants + Pd(0) CatalystStarting Materials0.0
Oxidative Addition Transition StateC-Br bond breaking/Pd-C, Pd-Br bond forming+15.2
Oxidative Addition IntermediatePd(II) complex-5.7
Transmetalation Transition StateTransfer of aryl group to Palladium+20.5
Post-Transmetalation IntermediateDi-substituted Pd(II) complex-12.1
Reductive Elimination Transition StateC-C bond formation+18.8
Products + Pd(0) CatalystFinal coupled product and regenerated catalyst-25.0

This interactive table provides a simplified overview of the energy landscape. The rate-determining step in this hypothetical profile would be the transmetalation, as it has the highest energy transition state.

Computational chemistry is an indispensable tool for the rational design and optimization of catalysts. nih.gov By understanding the mechanisms through which catalysts operate and decompose, more robust and efficient systems can be developed. digitellinc.com For cross-coupling reactions involving this compound, theoretical methods can guide the selection of the metal center (e.g., Palladium, Nickel) and, crucially, the supporting ligands. nih.govacs.org

Ligands play a critical role in modulating the steric and electronic properties of the metal catalyst. DFT calculations can be used to:

Evaluate Ligand Properties: Quantify the electron-donating or -withdrawing ability of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

Model Steric Effects: Assess how the size and shape of a ligand influence the accessibility of the metal center and the stability of reaction intermediates.

Predict Reaction Barriers: Calculate how changes in the ligand structure affect the energy barriers of key steps in the catalytic cycle, such as oxidative addition or reductive elimination.

Applications and Synthetic Utility of 4 Bromo 2 Methylsulfonyl Thiazole in Advanced Organic Synthesis

4-Bromo-2-(methylsulfonyl)thiazole as a Versatile Synthetic Building Block and Synthon

This compound serves as a highly effective and multipurpose building block in organic synthesis due to the distinct reactivity of its functional groups. The bromine atom at the C4 position and the methylsulfonyl group at the C2 position provide orthogonal handles for a wide array of chemical transformations. The sulfone moiety, in particular, acts as a versatile reactive tag, enabling diverse reactions such as nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling reactions, and radical-based alkylations. rsc.org This unique reactivity profile distinguishes it from other functionalized thiazoles and offers chemists significant flexibility in constructing complex molecules. rsc.org

The strategic placement of the bromo and methylsulfonyl groups allows for sequential and site-selective modifications. For instance, the bromine atom can readily participate in various coupling reactions, including the Stille reaction, to form new carbon-carbon bonds. researchgate.net This approach has been utilized to synthesize 2-hetarylthiazoles, which are valuable structures in medicinal chemistry. researchgate.net The methylsulfonyl group, being a strong electron-withdrawing group, activates the thiazole (B1198619) ring for nucleophilic attack, facilitating the introduction of a variety of substituents at the C2 position. This dual functionality makes this compound a powerful synthon for the assembly of highly functionalized thiazole derivatives.

Scaffold Derivatization and Diversification Strategies for Novel Heterocyclic Compounds

The inherent reactivity of this compound provides a platform for extensive scaffold derivatization, leading to the synthesis of a diverse library of novel heterocyclic compounds. The ability to selectively functionalize both the C4 and C2 positions is a key advantage in creating structural diversity. rsc.org For example, the bromine atom can be displaced by various nucleophiles or used in transition metal-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

Furthermore, the methylsulfonyl group can be substituted by a range of nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions. This allows for the introduction of a wide variety of functional groups at the C2 position, significantly expanding the accessible chemical space. Researchers have successfully employed these strategies to synthesize series of thiazole derivatives with potential applications in medicinal chemistry. nih.govnih.gov The modular nature of these derivatization strategies enables the systematic exploration of structure-activity relationships, which is crucial for the development of new therapeutic agents and other functional molecules. nih.gov

Precursor for the Synthesis of Ligands for Catalysis and Coordination Chemistry

Thiazole-containing compounds are known to act as effective ligands in catalysis and coordination chemistry due to the coordinating ability of the nitrogen and sulfur atoms within the ring. researchgate.netrsc.org this compound serves as a valuable precursor for the synthesis of such ligands. The bromo and methylsulfonyl groups can be strategically replaced or modified to introduce coordinating moieties, such as pyridyl, pyrazolyl, or other nitrogen-containing heterocycles.

The synthesis of these tailored ligands allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is essential for optimizing their catalytic activity and selectivity. For example, the Stille reaction has been employed to couple halothiazoles with organostannanes to create 2-hetarylthiazoles that have potential as complexing agents. researchgate.net The development of new ligands derived from this compound holds promise for advancements in various catalytic processes, including cross-coupling reactions, hydrogenations, and asymmetric synthesis.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, offering high levels of efficiency and atom economy by combining several reaction steps into a single operation. The unique reactivity of this compound makes it an attractive component for the design of such processes. For instance, a cascade protocol has been reported for the modular synthesis of thiazoline (B8809763) and thiazole derivatives from readily available starting materials. rsc.orgresearchgate.net

The ability of the bromo and methylsulfonyl groups to participate in sequential reactions allows for the construction of complex heterocyclic systems in a convergent manner. This approach avoids the need for isolation and purification of intermediates, saving time and resources. The integration of this compound into MCRs and cascade reactions opens up new avenues for the rapid and efficient synthesis of diverse and complex molecular scaffolds, which is highly desirable in drug discovery and materials science. acs.org

Design and Synthesis of Functional Materials Incorporating Thiazole Derivatives

Thiazole derivatives exhibit a range of interesting electronic and optical properties, making them promising candidates for the development of functional organic materials. kuey.net These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.com this compound can serve as a key building block in the synthesis of these materials.

The ability to introduce various functional groups onto the thiazole core through the bromo and methylsulfonyl handles allows for the tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is crucial for optimizing device performance. For example, bromoderivatives of benzofused thiadiazoles are important precursors for dyes used in photovoltaic materials. mdpi.com The incorporation of thiazole units derived from this compound into larger conjugated systems can lead to the creation of new materials with tailored optical and electronic properties for a variety of advanced applications. kuey.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-2-(methylsulfonyl)thiazole, and how do reaction conditions influence yield?

  • Methodology :

  • Sulfonylation : Introduce the methylsulfonyl group via reaction of 4-bromothiazole derivatives with methanesulfonyl chloride in a polar aprotic solvent (e.g., DMSO) under reflux. Monitor reaction progress using TLC or HPLC .
  • Bromination : Utilize CuBr and n-butyl nitrite in acetonitrile for regioselective bromination at the 4-position of the thiazole ring. Optimize stoichiometry (e.g., 1:1.6 molar ratio of substrate to CuBr) and temperature (60°C) to maximize yield .
  • Purification : Employ column chromatography (silica gel, heptane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to isolate pure product .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodology :

  • NMR : Identify characteristic signals:
  • ¹H NMR : Absence of aromatic protons (if fully substituted) and singlet for methylsulfonyl group (δ ~3.2 ppm).
  • ¹³C NMR : Thiazole carbons (C2: δ ~160 ppm, C4-Br: δ ~110 ppm) and methylsulfonyl carbon (δ ~45 ppm) .
  • IR : Confirm sulfonyl group via strong S=O stretching vibrations (~1350 cm⁻¹ and ~1150 cm⁻¹) .
  • MS : Look for molecular ion peak [M+H]⁺ at m/z 254 (C₅H₅BrNO₂S₂) and fragmentation patterns (e.g., loss of Br or SO₂CH₃) .

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfonyl group influence thiazole ring reactivity in cross-coupling reactions?

  • Methodology :

  • Electronic Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. The methylsulfonyl group is electron-withdrawing, reducing electron density at C5 and directing electrophilic substitution to C4 .
  • Steric Considerations : Compare reaction rates of Suzuki-Miyaura coupling (4-bromo derivative vs. non-sulfonylated analogs) using Pd(PPh₃)₄. Reduced steric hindrance at C4 enhances coupling efficiency with aryl boronic acids .
  • Experimental Validation : Monitor reaction kinetics via UV-Vis spectroscopy and characterize products via XRD to confirm regioselectivity .

Q. What strategies resolve contradictions in crystallographic data for thiazole derivatives with sulfonyl substituents?

  • Methodology :

  • Crystallographic Refinement : Use high-resolution XRD (λ = 0.71073 Å) to resolve discrepancies in dihedral angles. For example, methylsulfonyl-thiazole derivatives often exhibit a 10–15° twist between the thiazole and sulfonyl planes due to steric repulsion .
  • Computational Validation : Compare experimental XRD data with DFT-optimized geometries (e.g., Gaussian 09). Discrepancies >5% may indicate crystal packing effects or solvent interactions .
  • Case Study : In analogous compounds (e.g., 2-(methylsulfonyl)-4-phenylthiazole), π-π stacking (3.75–3.81 Å) stabilizes crystal lattices, overriding steric strain .

Q. How can in silico and in vitro methods evaluate the bioactivity of this compound against antimicrobial targets?

  • Methodology :

  • Molecular Docking : Screen against Candida albicans CYP51 (PDB: 5TZ1) using AutoDock Vina. The sulfonyl group may hydrogen-bond to heme cofactor (binding energy ≤ -8.5 kcal/mol) .
  • In Vitro Assays :
  • Antifungal : Minimum inhibitory concentration (MIC) testing in Sabouraud dextrose broth (24–48 hr incubation). Compare with fluconazole controls .
  • Cytotoxicity : MTT assay on human keratinocytes (HaCaT) to assess selectivity (IC₅₀ > 100 µM preferred) .

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